
2-Chloro-4,5,7-trimethylquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,5,7-trimethylquinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the second position, three methyl groups at the fourth, fifth, and seventh positions, and a carbonitrile group at the third position on the quinoline ring. The molecular formula of this compound is C13H11ClN2, and it has a molecular weight of approximately 230.7 g/mol .
准备方法
The synthesis of 2-Chloro-4,5,7-trimethylquinoline-3-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Vilsmeier-Haack reaction is often employed, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used to introduce the formyl group, followed by cyclization to form the quinoline ring .
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
2-Chloro-4,5,7-trimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted by nucleophiles such as amines or thiols under appropriate conditions. For example, the reaction with an amine can yield the corresponding amino derivative.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinoline N-oxides or reduction reactions to form dihydroquinolines.
Cyclization Reactions: The carbonitrile group can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学研究应用
2-Chloro-4,5,7-trimethylquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials and catalysts.
Biology: The compound and its derivatives have shown potential as antimicrobial and antiviral agents. They are studied for their ability to inhibit the growth of various pathogens.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-4,5,7-trimethylquinoline-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, its antimicrobial activity could be attributed to the inhibition of essential enzymes in the pathogen’s metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
2-Chloro-4,5,7-trimethylquinoline-3-carbonitrile can be compared with other similar compounds in the quinoline family, such as:
2-Chloroquinoline-3-carbaldehyde: This compound has a formyl group instead of a carbonitrile group.
4,5,7-Trimethylquinoline: Lacks the chlorine and carbonitrile groups. It is less reactive but still valuable as a precursor in organic synthesis.
2-Chloro-4-methylquinoline: This compound has fewer methyl groups and different reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H11ClN2 |
|---|---|
分子量 |
230.69 g/mol |
IUPAC 名称 |
2-chloro-4,5,7-trimethylquinoline-3-carbonitrile |
InChI |
InChI=1S/C13H11ClN2/c1-7-4-8(2)12-9(3)10(6-15)13(14)16-11(12)5-7/h4-5H,1-3H3 |
InChI 键 |
MCLUAELVTVKRJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C(C(=NC2=C1)Cl)C#N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


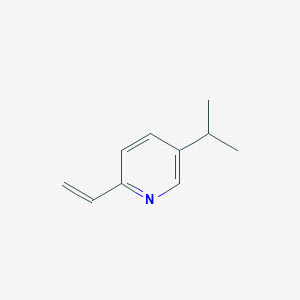
![Pyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B12969959.png)
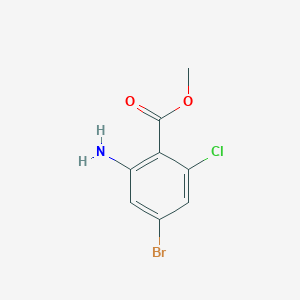
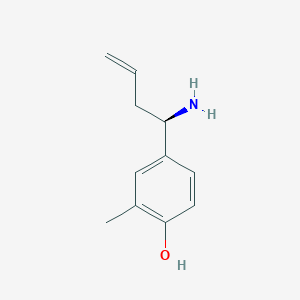
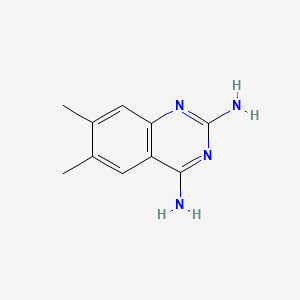

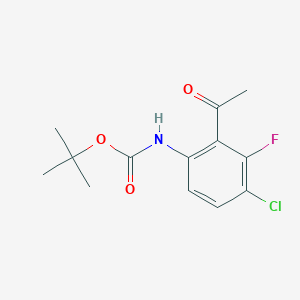
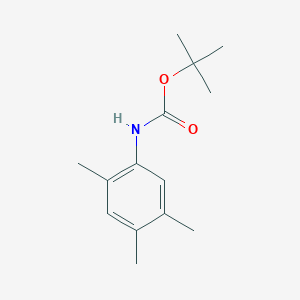

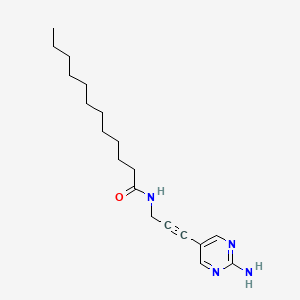


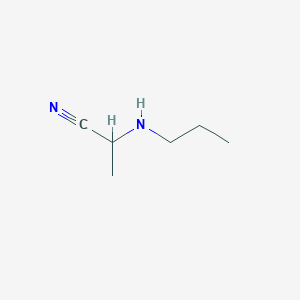
![2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B12970048.png)
